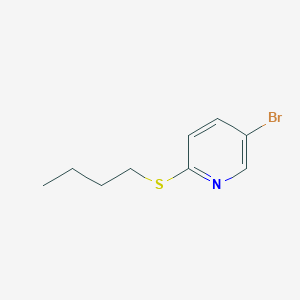
4-Cycloheptyloxy-benzonitrile
Übersicht
Beschreibung
4-Cycloheptyloxy-benzonitrile is an organic compound characterized by a benzonitrile core substituted with a cycloheptyloxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxy-benzonitrile typically involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with cycloheptyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cycloheptyloxy-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Cycloheptyloxy-benzoic acid.
Reduction: 4-Cycloheptyloxy-benzylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Cycloheptyloxy-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cycloheptyloxy-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cycloheptyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a cycloheptyloxy group.
4-Ethoxybenzonitrile: Contains an ethoxy group, offering different steric and electronic properties.
4-Butoxybenzonitrile: Features a butoxy group, providing a balance between steric hindrance and lipophilicity.
Uniqueness: 4-Cycloheptyloxy-benzonitrile stands out due to its larger cycloheptyloxy group, which imparts unique steric and electronic characteristics. This can influence its reactivity, binding properties, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
4-cycloheptyloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-11-12-7-9-14(10-8-12)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSTVNURVBJQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine](/img/structure/B7870996.png)
amine](/img/structure/B7870998.png)
amine](/img/structure/B7871004.png)


